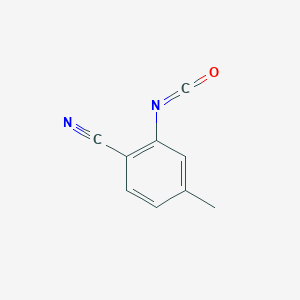

2-Isocyanato-4-methylbenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6N2O |

|---|---|

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

2-isocyanato-4-methylbenzonitrile |

InChI |

InChI=1S/C9H6N2O/c1-7-2-3-8(5-10)9(4-7)11-6-12/h2-4H,1H3 |

InChI-Schlüssel |

YWTZHJBEKOVGAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C#N)N=C=O |

Herkunft des Produkts |

United States |

Reactivity and Reaction Mechanisms of 2 Isocyanato 4 Methylbenzonitrile

Chemical Transformations Involving the Isocyanate Group

The isocyanate group (-N=C=O) is an electrophilic heterocumulene, highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, enabling the formation of a variety of stable linkages and facilitating the construction of complex cyclic systems.

Cycloaddition Reactions

Cycloaddition reactions involving the isocyanate moiety provide efficient routes to heterocyclic systems. A notable example is the construction of 1,2,4-triazole (B32235) rings. While specific examples detailing a [1+1+3] annulation with 2-isocyanato-4-methylbenzonitrile (B6166891) are not extensively documented in readily available literature, the general reactivity of isocyanates in such cycloadditions is a well-established principle for forming five-membered heterocycles. In these reactions, the isocyanate acts as a one-atom component, reacting with a three-atom component to form the heterocyclic ring.

Formation of Ureas, Thioureas, and Carbamates

The reaction of the isocyanate group with nucleophiles is a fundamental transformation. The addition of amines, thiols, and alcohols to the central carbon atom of the isocyanate yields ureas, thioureas, and carbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions, often catalyzed by a tertiary amine base.

The general schemes for these transformations are as follows:

Urea (B33335) Formation: R-NCO + R'-NH₂ → R-NH-C(O)-NH-R'

Thiourea (B124793) Formation: R-NCO + R'-SH → R-NH-C(S)-NH-R' (via aminolysis of an intermediate thiocarbamate)

Carbamate (B1207046) Formation: R-NCO + R'-OH → R-NH-C(O)-OR'

These reactions are crucial for creating building blocks used in medicinal chemistry and materials science.

Nucleophilic Addition Reactions and Subsequent Cyclizations

The initial nucleophilic addition to the isocyanate group can be followed by an intramolecular cyclization, particularly when the nucleophile is part of the same molecule or when a reactive group is suitably positioned. This strategy is a powerful tool for constructing heterocyclic scaffolds. For instance, reaction with a dinucleophile, such as a hydrazine (B178648) derivative, can lead to the formation of cyclic structures. The initial formation of a urea or carbamate intermediate can be followed by a ring-closing reaction, often involving another functional group on the aromatic ring, to yield fused heterocyclic systems.

Chemical Transformations Involving the Nitrile Group

The nitrile group (-C≡N) offers a different set of synthetic possibilities, primarily centered around its reduction or its conversion into other nitrogen-containing functional groups. These transformations allow for further diversification of the molecular structure.

Reductive Transformations

The nitrile group can be reduced to a primary amine. While specific studies detailing the hydroboration of this compound are not prominent, the hydroboration of aromatic nitriles is a known transformation. Typically, a reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) would be used, followed by an acidic workup to yield the corresponding aminomethyl group. This transformation would convert the cyano group into a -CH₂NH₂ group, providing a new site for further chemical modification.

| Reaction | Reagent | Product Functional Group |

| Nitrile Reduction | Borane (e.g., BH₃·THF) | Primary Amine (-CH₂NH₂) |

Table 1: Example of Reductive Transformation of the Nitrile Group.

Conversion to Amidines and Nitrogen-Containing Heterocycles

The nitrile group is a precursor to amidines through the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid like HCl to form a Pinner salt (an alkyl imidate hydrohalide). Subsequent reaction of this intermediate with an amine yields the corresponding amidine. Amidines are highly basic, guanidine-like functional groups and are important structural motifs in medicinal chemistry.

Furthermore, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can react with suitable bifunctional reagents to construct rings such as pyrimidines, triazines, or tetrazoles, depending on the reaction partner and conditions. These reactions significantly expand the synthetic utility of this compound as a building block for diverse heterocyclic libraries.

| Starting Group | Reagents | Intermediate | Final Product |

| Nitrile (-C≡N) | 1. R'OH, HCl | Pinner Salt | Amidine |

| 2. R''NH₂ |

Table 2: General Scheme for Amidine Formation via Pinner Reaction.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The mechanisms of reactions involving this compound can be thoroughly investigated using a combination of kinetic and spectroscopic techniques. These studies provide insights into reaction rates, intermediates, and transition states.

Kinetic Analyses:

Kinetic studies are crucial for understanding the factors that influence the rate of reactions involving the isocyanate group. By systematically varying parameters such as reactant concentrations, temperature, and solvent polarity, detailed information about the reaction mechanism can be obtained. For example, the reaction of aryl isocyanates with alcohols to form urethanes has been extensively studied. cdnsciencepub.comacs.orgunideb.hucdnsciencepub.com These studies often reveal that the reaction follows pseudo-first-order kinetics with respect to the isocyanate when the alcohol is in large excess. The rate constants can be determined by monitoring the disappearance of the isocyanate or the appearance of the urethane (B1682113) product over time.

The mechanism for the uncatalyzed reaction between an isocyanate and an alcohol is generally believed to involve the formation of an initial complex, followed by a rate-determining step. cdnsciencepub.comkuleuven.be In the presence of a catalyst, such as a tertiary amine, the mechanism can become more complex, often involving the formation of a highly reactive intermediate. capes.gov.br

Table 1: Representative Kinetic Data for the Reaction of Phenyl Isocyanate with n-Butanol

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 25 | 1.5 x 10⁻⁴ | 48.2 |

| 35 | 4.5 x 10⁻⁴ | 48.2 |

| 45 | 12.0 x 10⁻⁴ | 48.2 |

This data is representative of typical aryl isocyanate reactivity and is provided for illustrative purposes. Specific kinetic parameters for this compound would require experimental determination.

Spectroscopic Analyses:

Spectroscopic methods are indispensable for identifying reactants, products, and intermediates, as well as for monitoring reaction progress.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for tracking reactions involving isocyanates. The isocyanate group exhibits a strong, characteristic absorption band around 2270-2250 cm⁻¹. The disappearance of this band and the appearance of new bands corresponding to the product (e.g., the C=O stretch of a urethane at ~1700 cm⁻¹) allow for real-time monitoring of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the products and any stable intermediates. Changes in the chemical shifts of the aromatic protons and the carbon atoms of the isocyanate and nitrile groups can be used to follow the course of a reaction.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and to identify any fragments, which can help in elucidating the final structure.

By combining these analytical techniques, a comprehensive picture of the reaction mechanisms for this compound can be developed, enabling precise control over its chemical transformations.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methods for 2 Isocyanato 4 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H- and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-isocyanato-4-methylbenzonitrile (B6166891) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy: In the proton (¹H) NMR spectrum, the hydrogen atoms on the aromatic ring and the methyl group give rise to distinct signals. The methyl protons typically appear as a singlet, while the aromatic protons exhibit a more complex splitting pattern due to their coupling with each other. For instance, in related benzonitrile (B105546) structures, the aromatic protons often appear as doublets and triplets depending on their position relative to the substituents. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the carbon of the isocyanate group, the nitrile group, the methyl group, and the aromatic ring carbons, will produce a distinct signal. The chemical shift of the isocyanate carbon is particularly characteristic and often appears in a specific region of the spectrum. researchgate.net For example, in similar aromatic isocyanates, the isocyanate carbon signal can be found in a predictable range. researchgate.net The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the isocyanate and nitrile groups and the electron-donating nature of the methyl group. rsc.org

Table 1: Predicted ¹H-NMR Data for this compound This table is predictive and based on data from analogous structures.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

|---|---|---|

| Methyl Protons (CH₃) | ~2.4 | Singlet |

| Aromatic Protons | ~7.2 - 7.6 | Multiplet |

Table 2: Predicted ¹³C-NMR Data for this compound This table is predictive and based on data from analogous structures.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| Methyl Carbon (CH₃) | ~21 |

| Aromatic Carbons | ~110 - 145 |

| Nitrile Carbon (CN) | ~118 |

| Isocyanate Carbon (NCO) | ~125 - 135 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The isocyanate group (-N=C=O) exhibits a very strong and characteristic asymmetric stretching vibration, typically appearing in the region of 2280-2250 cm⁻¹. cdnsciencepub.com The nitrile group (-C≡N) also has a strong and sharp absorption band, usually found around 2230-2210 cm⁻¹. analis.com.my Other characteristic bands include those for C-H stretching of the methyl and aromatic groups, and aromatic C=C stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the asymmetric stretch of the isocyanate group is often weak in the Raman spectrum, the symmetric stretch is typically strong and readily observed. cdnsciencepub.com Similarly, the nitrile stretch is also Raman active. researchgate.net This complementarity is invaluable for a complete vibrational analysis. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) (Typical Range) | Raman Frequency (cm⁻¹) (Typical Range) |

|---|---|---|

| Isocyanate (-NCO) asym. stretch | 2280 - 2250 (Strong) | Weak |

| Isocyanate (-NCO) sym. stretch | Weak | Strong |

| Nitrile (-C≡N) stretch | 2230 - 2210 (Strong, Sharp) | Active |

| Aromatic C=C stretch | 1600 - 1450 (Variable) | Active |

| C-H stretch (Aromatic) | 3100 - 3000 (Variable) | Active |

| C-H stretch (Methyl) | 3000 - 2850 (Variable) | Active |

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

This analysis provides precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high accuracy. analis.com.my

Molecular conformation: The spatial arrangement of the atoms in the molecule, including the planarity of the aromatic ring and the geometry of the isocyanate group, can be visualized.

Crystal packing: The arrangement of molecules within the crystal lattice and the nature of intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, can be elucidated. aalto.fi

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. libretexts.org

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound. nist.gov This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org

The fragmentation pattern is often predictable and provides valuable structural information. For example, the loss of the isocyanate group (NCO) or the methyl group (CH₃) would result in characteristic fragment ions. miamioh.edu In studies involving polymers derived from isocyanates, mass spectrometry can be used to analyze the decomposition products, providing information about the polymer's structure and stability.

Potential Fragmentation Pathways:

Loss of NCO: [M - NCO]⁺

Loss of CH₃: [M - CH₃]⁺

Cleavage of the aromatic ring

Hyphenated Analytical Approaches in Chemical Research

In modern chemical analysis, hyphenated techniques, which couple a separation method with a spectroscopic detection method, are frequently employed for the comprehensive analysis of complex mixtures. chemijournal.comresearchgate.net For the analysis of isocyanates and their derivatives, these techniques offer enhanced sensitivity and specificity. researchgate.net

Common hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components of a mixture by gas chromatography, and each separated component is then directly analyzed by a mass spectrometer. researchgate.net This is particularly useful for identifying and quantifying isocyanates in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of less volatile or thermally sensitive compounds. epa.gov The components of a mixture are separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer for detection and identification. researchgate.net This is a common method for analyzing isocyanate derivatives. researchgate.netgoogle.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique combines the separation power of LC with the detailed structural information provided by NMR. chemijournal.com

These hyphenated approaches are invaluable in research for identifying impurities, monitoring reactions, and characterizing complex materials derived from this compound. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Isocyanato 4 Methylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Isocyanato-4-methylbenzonitrile (B6166891), DFT calculations can elucidate its stability, reactivity, and spectroscopic signatures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials.

For this compound, the MEP surface would highlight distinct regions of charge concentration. The nitrogen and oxygen atoms of the isocyanate (–N=C=O) group are characterized by high electron density, appearing as red or yellow regions, indicating them as sites prone to electrophilic attack. researchgate.net The electron-withdrawing nature of both the isocyanate and nitrile (–C≡N) groups, enhanced by resonance effects within the aromatic ring, renders the carbon atom of the isocyanate group highly electrophilic (a blue region), making it susceptible to nucleophilic attack. nih.gov The nitrogen atom of the nitrile group also represents a region of negative potential. The aromatic ring itself would exhibit a complex potential landscape, influenced by the competing electron-donating methyl group and the electron-withdrawing isocyanate and nitrile groups.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom. This analysis further confirms the electrophilic nature of the isocyanate carbon and the nucleophilic character of the oxygen and nitrogen atoms.

Table 1: Illustrative Partial Atomic Charges for Aromatic Isocyanates (Note: This table is based on general findings for aromatic isocyanates and serves as an illustration for this compound.)

| Atom | Typical Partial Charge (e) | Implication |

|---|---|---|

| Isocyanate N | -0.4 to -0.6 | Nucleophilic center |

| Isocyanate C | +0.7 to +0.9 | Highly electrophilic center |

| Isocyanate O | -0.5 to -0.7 | Nucleophilic center |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity. nih.gov

For this compound, the HOMO is expected to be located primarily on the aromatic ring and the isocyanate group, reflecting its potential to act as an electron donor in certain reactions. Conversely, the LUMO is anticipated to be centered on the cumulenic π* system of the isocyanate group (N=C=O) and the nitrile group, highlighting its role as an electron acceptor. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

DFT calculations can precisely determine the energies and shapes of these orbitals. These parameters are crucial for predicting the feasibility and regioselectivity of pericyclic reactions, such as [3+2] cycloadditions involving the nitrile group or reactions of the isocyanate moiety with nucleophiles. By analyzing the orbital symmetry and the magnitude of the orbital coefficients at different atomic sites, chemists can predict how this compound will interact with other reactants.

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the characterization of the molecule.

Vibrational Frequencies: Theoretical frequency calculations can generate an infrared (IR) spectrum that closely matches experimental data. researchgate.net For this compound, the most prominent vibrational mode is the strong, asymmetric stretching of the isocyanate (–N=C=O) group, which is typically observed in the range of 2250–2285 cm⁻¹. nih.gov Other characteristic frequencies include the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-H stretches of the methyl group and aromatic ring (around 2900-3100 cm⁻¹), and various C=C stretching and bending modes of the benzene (B151609) ring. nih.govdoxuchem.com Comparing calculated and experimental spectra helps confirm the molecular structure and assign specific vibrational bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Based on typical values for related functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2285 |

| Nitrile (–C≡N) | Stretch | 2220 - 2240 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl (–CH₃) | C-H Stretch | 2850 - 2960 |

Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT, using methods like the Gauge-Independent Atomic Orbital (GIAO), can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govjoaquinbarroso.com For this compound, calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the various carbon atoms. The predicted shifts are sensitive to the electronic environment, reflecting the influence of the electron-withdrawing isocyanate and nitrile groups and the electron-donating methyl group. epa.govmodgraph.co.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. scilit.com For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules or a solvent environment.

The primary conformational freedom in this molecule involves the rotation of the isocyanate group relative to the plane of the benzene ring and the rotation of the methyl group. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. aip.orgresearchgate.net Studies on similar substituted toluenes show that such barriers are influenced by steric hindrance and electronic effects. researchgate.net The simulations would likely reveal the preferred orientation of the isocyanate group, which could be planar (cis or trans relative to the methyl group) or twisted, depending on the balance of steric repulsion and electronic stabilization. nih.gov

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is instrumental in mapping out the detailed step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as its reaction with alcohols to form urethanes or with amines to form ureas, DFT can be used to locate the transition state structures and any intermediates along the reaction coordinate. researchgate.netmdpi.com

The process involves calculating the energies of reactants, products, and all potential transition states and intermediates. This allows for the determination of activation energies, which are critical for understanding reaction rates. mdpi.com For example, in the reaction with an alcohol, a computational study could confirm whether the mechanism is a concerted process or involves a stepwise addition, and how the presence of a catalyst might alter the energy profile. mdpi.com These studies provide a level of detail that is often inaccessible through experimental methods alone.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSPR) Studies based on Computational Parameters

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. Computational chemistry plays a vital role by providing a wide range of molecular descriptors that can be used to build these models.

For a series of substituted isocyanato-benzonitriles, DFT could be used to calculate descriptors such as HOMO/LUMO energies, dipole moments, partial atomic charges, and MEP values. These descriptors, which quantify electronic and steric properties, could then be correlated with experimentally measured data, such as reaction rates or biological activity. nih.gov For instance, a QSPR model could be developed to predict the reactivity of different substituted aromatic isocyanates in polyurethane formation based on the calculated electrophilicity of the isocyanate carbon atom. nih.gov Such models are valuable for designing new molecules with desired properties without the need for extensive synthesis and testing.

Applications of 2 Isocyanato 4 Methylbenzonitrile As a Versatile Chemical Building Block in Advanced Materials Research

Role in the Synthesis of Complex Organic Molecules

The dual reactivity of 2-isocyanato-4-methylbenzonitrile (B6166891) makes it a strategic precursor and intermediate in the construction of complex molecular frameworks. Organic synthesis, at its core, involves the designed transformation of simpler molecules into more intricate structures, and this compound offers multiple pathways for molecular elaboration. flinders.edu.au

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with benzothiazoles being a particularly important scaffold due to their wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. nih.gov The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenols with various reactants. mdpi.com

While direct synthesis routes starting from this compound are a subject of ongoing research, its structural motifs are closely related to key intermediates in benzothiazole (B30560) synthesis. For instance, the synthesis of 2-amino-4-methyl-benzothiazole can be achieved from o-tolylthiourea (B1334601) using chlorine as a ring-closing reagent in methylene (B1212753) chloride, a process that avoids ring chlorination. google.comgoogle.com The isocyanate group of this compound can be envisioned as a precursor to the amine or urea (B33335) functionalities required for such cyclizations. The Jacobson synthesis, involving the cyclization of thiobenzanilides, is another prominent method for forming the benzothiazole core. nih.gov The isocyanate group is a prime candidate for forming the necessary amide linkage of a thiobenzanilide (B1581041) intermediate through reaction with a substituted thiophenol.

The following table outlines common strategies for benzothiazole synthesis where a precursor derived from this compound could be utilized.

| Synthesis Strategy | Key Reactants | Potential Role of this compound Derivative |

| Condensation | 2-Aminothiophenol, Carboxylic Acids/Aldehydes | The nitrile group could be hydrolyzed to a carboxylic acid, or the isocyanate could be transformed into a group that facilitates condensation. |

| Jacobson Synthesis | Thiobenzanilides | The isocyanate group can react with a thiophenol to form the precursor thiobenzanilide. |

| From Thioureas | o-Tolylthiourea, Cyclizing Agent (e.g., Cl2) | The isocyanate can be converted to a thiourea (B124793) functionality. |

These synthetic pathways highlight the potential of this compound as a versatile starting material for accessing the privileged benzothiazole scaffold, opening avenues for the development of new functional molecules.

The concept of multi-step synthesis, where complex molecules are built up through a sequence of reactions, is fundamental to creating novel materials and pharmaceuticals. vapourtec.com In recent years, continuous-flow synthesis has emerged as a powerful paradigm for conducting multi-step transformations, offering benefits such as enhanced reaction control, improved safety, and the ability to integrate purification steps in-line. flinders.edu.ausyrris.jpmit.edulboro.ac.uk

This compound, with its two distinct reactive sites, is an ideal candidate for use as an intermediate in such multi-step sequences. The isocyanate group can undergo a variety of reactions, including addition of nucleophiles like alcohols, amines, and water, to form urethanes, ureas, and amines, respectively. The nitrile group can also be transformed through hydrolysis, reduction, or cycloaddition reactions. This orthogonality allows for the selective modification of one group while leaving the other intact for subsequent transformations.

A hypothetical multi-step synthesis utilizing this compound as a key intermediate could involve the following sequence:

Initial Functionalization: Reaction of the isocyanate group with a bifunctional nucleophile to introduce a new reactive handle.

Intermediate Transformation: Modification of the newly introduced functional group.

Final Elaboration: Transformation of the nitrile group to build the final molecular complexity.

This step-wise approach, potentially amenable to continuous-flow processing, would allow for the efficient construction of complex molecules with precisely controlled architectures, demonstrating the value of this compound as a pivotal intermediate in advanced organic synthesis.

Monomer and Reagent in Polymer Chemistry and Advanced Materials Science

The isocyanate functionality is a cornerstone of polymer chemistry, most notably in the production of polyurethanes. aidic.itnih.gov The ability of this compound to act as both a monomer and a reactive reagent enables its use in the creation of a diverse range of polymeric materials with tailored properties.

The isocyanate group of this compound can participate in polymerization reactions to form isocyanate-derived polymers such as polyisocyanurates (PIRs). The trimerization of isocyanates to form highly stable isocyanurate rings can be used to create crosslinked networks, leading to materials with enhanced thermal and mechanical properties. tue.nl For instance, liquid PIR prepolymers can be synthesized by the co-trimerization of diisocyanates and mono-isocyanates, which can then be used to produce flexible PIR-polyurethane elastomers. tue.nl

Furthermore, this compound can be incorporated as a comonomer in the development of various copolymers. The presence of the nitrile group can impart specific functionalities to the resulting polymer, such as increased polarity, improved adhesion, or the ability to undergo further chemical modification. The reactivity of the isocyanate group allows it to be used as a chain extender or compatibilizer in polymer blends, enhancing the properties of recycled polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactide (PLA). researchgate.net

The table below summarizes potential polymerization and copolymerization applications involving this compound.

| Polymerization Type | Role of this compound | Resulting Polymer Type |

| Homopolymerization | Monomer | Polyisocyanurate |

| Copolymerization | Comonomer | Functionalized Copolymers |

| Reactive Blending | Chain Extender / Compatibilizer | Toughened Polymer Blends |

The versatility of isocyanate chemistry allows for the synthesis of polymeric materials with a wide range of tailored functionalities. By reacting this compound with various polyols, polyamines, or other nucleophilic species, a diverse library of polymers can be created. The properties of these polymers are dictated by the nature of the co-reactants and the resulting linkages (urethane, urea, etc.).

For example, the reaction with diols leads to the formation of polyurethanes. Aromatic isocyanates, such as this compound, are generally more reactive than their aliphatic counterparts and can lead to polyurethanes with distinct mechanical and thermal properties. aidic.it The presence of the methyl and nitrile groups on the aromatic ring of the monomer unit will further influence the final properties of the polymer, such as its rigidity, solubility, and thermal stability.

Supramolecular Chemistry and Engineered Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, organized chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net This "chemistry beyond the molecule" allows for the creation of materials with dynamic and responsive properties through the process of engineered self-assembly. nih.gov

The molecular structure of this compound contains functionalities that can participate in such non-covalent interactions. The nitrile group, with its strong dipole moment, can engage in dipole-dipole interactions and potentially act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions, which are crucial for the organization of many self-assembling systems.

While the isocyanate group is highly reactive and typically forms covalent bonds, it can be used to pre-organize molecules that subsequently self-assemble. For example, by reacting the isocyanate with a molecule containing a self-assembling motif, such as a peptide or a nucleobase, a new building block for supramolecular construction can be created. elsevierpure.com The resulting urethane (B1682113) or urea linkage can itself participate in hydrogen bonding, further directing the self-assembly process.

The principles of self-sorting, where different components in a mixture can phase separate into distinct, ordered domains, are also central to supramolecular chemistry. nih.gov The specific interactions of the nitrile and urethane/urea groups derived from this compound could be harnessed to direct the self-sorting of multicomponent supramolecular systems, leading to the formation of highly organized, functional nanostructures. The ability to engineer these non-covalent interactions provides a powerful route to creating advanced materials with applications in areas such as drug delivery, tissue engineering, and molecular electronics.

Design Principles for Non-Covalent Interactions

In the broader context of supramolecular chemistry, the design of materials relies on the strategic use of non-covalent interactions to guide the self-assembly of molecules into well-defined architectures. nih.govrsc.orgwhiterose.ac.ukru.nl For a molecule like this compound, several types of non-covalent interactions could be envisaged to play a role in its assembly.

The nitrile group (C≡N) is a key player in forming non-covalent bonds. Its linear geometry and the electronegativity of the nitrogen atom allow for dipole-dipole interactions and the formation of hydrogen bonds with suitable donor molecules. researchgate.net Furthermore, the π-system of the benzonitrile (B105546) ring can engage in π-π stacking interactions, a common motif in the self-assembly of aromatic compounds that contributes to the stability of supramolecular structures. mdpi.comnih.gov The presence of the methyl group can influence the packing of the molecules, potentially leading to specific arrangements in the solid state or in solution.

Construction of Supramolecular Architectures and Assemblies

The construction of supramolecular architectures from small molecule building blocks is a cornerstone of modern materials science, enabling the creation of materials with dynamic and responsive properties. whiterose.ac.uknih.gov In theory, the bifunctional nature of this compound could be exploited to create complex supramolecular systems.

One hypothetical approach could involve the reaction of the isocyanate group to form a polymer backbone, with the pendant benzonitrile groups then directing the self-assembly of these polymer chains through non-covalent interactions. This could lead to the formation of ordered nanostructures such as nanofibers or sheets. However, specific experimental evidence for such constructions using this compound is not available in published literature.

Catalytic Applications as a Ligand or Precursor (e.g., in metal-catalyzed reactions)

Both isocyanate and nitrile groups can act as ligands in coordination complexes with transition metals, suggesting a potential role for this compound in catalysis. The nitrile nitrogen has a lone pair of electrons that can coordinate to a metal center, and the isocyanate group could also potentially interact with a metal, either directly or after transformation into a different functional group.

The design of bifunctional ligands that can influence the outcome of a catalytic reaction is an active area of research. rsc.org A ligand incorporating both isocyanate and nitrile functionalities could offer unique steric and electronic properties to a metal catalyst. For instance, the nitrile group could bind to the metal center, while the isocyanate group could be available for further reactions or to influence the secondary coordination sphere. Despite these possibilities, there are no specific reports of this compound being used as a ligand or a precursor in metal-catalyzed reactions.

While the fundamental principles of supramolecular chemistry and catalysis provide a framework for speculating on the potential applications of this compound, a thorough and scientifically accurate account of its role in advanced materials research is hampered by the lack of specific studies on this compound. Further research is needed to explore and validate the hypothetical applications of this intriguing molecule.

Future Research Directions and Perspectives on 2 Isocyanato 4 Methylbenzonitrile

Development of Innovative and Highly Efficient Synthetic Methodologies

The synthesis of isocyanates is a cornerstone of industrial chemistry, yet traditional methods often rely on hazardous reagents like phosgene (B1210022). wikipedia.orgnwo.nl Future research will undoubtedly focus on developing safer, more efficient, and sustainable methods for the synthesis of 2-isocyanato-4-methylbenzonitrile (B6166891) and its derivatives.

Key areas for exploration include:

Phosgene-Free Synthetic Routes: A significant push in isocyanate synthesis is the move away from the highly toxic phosgene. nwo.nlresearchgate.net Research into alternative, greener pathways is paramount. For aryl isocyanates like this compound, promising phosgene-free methods that warrant further investigation include the catalytic reductive carbonylation of corresponding nitroaromatic compounds. nwo.nldigitellinc.comresearchgate.net The development of robust and recyclable catalysts, potentially based on palladium or other transition metals, is crucial for making this approach economically viable. nwo.nlresearchgate.net Another avenue is the refinement of rearrangement reactions such as the Curtius and Lossen rearrangements, which proceed from carboxylic acids or their derivatives and avoid the use of phosgene. wikipedia.orgorganic-chemistry.org

Catalytic Approaches from Readily Available Precursors: The development of novel catalytic systems that can efficiently convert readily available starting materials, such as 4-methyl-2-aminobenzonitrile or 4-methyl-2-nitrobenzonitrile (B1266437), into the target isocyanate is a high-priority research area. This includes the exploration of new catalyst compositions, reaction conditions, and the use of alternative carbonylating agents to replace phosgene. nwo.nlgoogle.com

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Reductive Carbonylation | 4-methyl-2-nitrobenzonitrile | Carbon Monoxide, Palladium Catalyst | Phosgene-free, direct conversion. nwo.nldigitellinc.com | Catalyst development for higher efficiency and recyclability. |

| Curtius Rearrangement | 4-methyl-2-cyanobenzoic acid | Azide-forming reagents | Phosgene-free, mild conditions. wikipedia.org | Development of safer, one-pot procedures. |

| Lossen Rearrangement | 4-methyl-2-cyanobenzohydroxamic acid | Activating agents | Phosgene-free. wikipedia.orgorganic-chemistry.org | Broadening substrate scope and improving yields. |

| Oxidative Carbonylation | 4-methyl-2-aminobenzonitrile | Carbon Monoxide, Oxidant, Catalyst | Phosgene-free alternative. researchgate.net | Overcoming challenges with catalyst stability and selectivity. |

Table 1: Future Synthetic Methodologies for this compound

Exploration of Novel Reactivity Modes and Multi-Component Reactions

The presence of two distinct reactive centers, the electrophilic isocyanate and the nucleophilic/electrophilic nitrile, makes this compound a prime candidate for the discovery of novel chemical transformations.

Bifunctional Reactivity: Future studies should systematically explore the selective reactivity of each functional group. For instance, reactions could be designed where the isocyanate group participates in a primary transformation (e.g., urethane (B1682113) or urea (B33335) formation), followed by a subsequent reaction involving the nitrile group (e.g., hydrolysis, reduction, or cycloaddition). Conversely, the nitrile group could be initially transformed, modifying the electronic properties of the aromatic ring and influencing the reactivity of the isocyanate.

Multi-Component Reactions (MCRs): Isocyanates and isocyanides are well-known participants in powerful MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple precursors. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.org While classic Ugi and Passerini reactions utilize isocyanides, there is a growing interest in isocyanate-based MCRs. rsc.orgnih.gov The unique structure of this compound offers exciting possibilities for designing novel MCRs. For example, it could act as a bifunctional component where the isocyanate reacts in a standard MCR fashion, and the nitrile group participates in a subsequent intramolecular cyclization, leading to novel heterocyclic scaffolds. nih.gov The exploration of such Ugi- or Passerini-type reactions followed by intramolecular trapping by the nitrile moiety could provide access to a diverse range of complex nitrogen-containing heterocycles. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry and automated synthesis offer significant advantages in this regard, particularly for the handling of reactive intermediates like isocyanates.

Flow Chemistry for Synthesis: Continuous flow processes for isocyanate synthesis, for instance via the Curtius rearrangement, have been shown to be safer and more scalable than traditional batch methods. thieme-connect.comgoogle.comvapourtec.com Applying flow technology to the synthesis of this compound could enable better control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purities. rsc.orgrsc.org The in-line generation and immediate consumption of potentially hazardous intermediates, such as acyl azides in the Curtius rearrangement, significantly improves the safety profile of the synthesis. thieme-connect.com

Automated Synthesis for Derivatization: Automated synthesis platforms can be employed for the high-throughput synthesis of libraries of compounds derived from this compound. researchgate.net By reacting the isocyanate group with a diverse set of alcohols, amines, or other nucleophiles in an automated fashion, large libraries of novel urethanes, ureas, and other derivatives can be rapidly prepared for screening in drug discovery or materials science applications.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis of the parent compound. | Enhanced safety, improved heat and mass transfer, scalability, precise process control. thieme-connect.comgoogle.com |

| Automated Synthesis | High-throughput derivatization of the isocyanate group. | Rapid generation of compound libraries, efficient exploration of structure-activity relationships. researchgate.net |

Table 2: Application of Modern Synthesis Technologies

Advanced Materials Design and Functionalization Utilizing the Compound's Unique Structure

The dual functionality of this compound makes it an attractive building block for the design of advanced materials with tailored properties.

Polymer Synthesis and Modification: The isocyanate group is a well-established reactive handle for the synthesis of polyurethanes. wikipedia.orgdoxuchem.com this compound can be used as a monomer or a functionalizing agent to introduce benzonitrile (B105546) moieties into polyurethane backbones. The nitrile group can enhance the thermal stability, solvent resistance, and dielectric properties of the resulting polymers. atamankimya.comatamanchemicals.com Furthermore, the nitrile group can serve as a site for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other functional molecules.

Surface Functionalization: The isocyanate group can readily react with hydroxyl or amine groups present on the surfaces of various materials, including nanoparticles, 2D materials (like graphene or metal oxides), and bulk substrates. nih.govfrontiersin.org This provides a robust method for covalently grafting the 4-methylbenzonitrile unit onto surfaces. Such functionalization could be used to modify the surface energy, adhesion properties, and electronic characteristics of materials. The oriented layer of polar nitrile groups could find applications in electronics and sensor technology.

Organic-Inorganic Hybrid Materials: The compound can be used to bridge organic and inorganic components. For example, it can react with functionalized inorganic nanoparticles or polyhedral oligosilsesquioxanes (POSS) to create novel hybrid materials with enhanced mechanical or thermal properties. researchgate.net The benzonitrile unit would be an integral part of the organic component, potentially influencing the final properties of the hybrid material. nih.gov

Synergistic Integration of Experimental and Computational Research for Deeper Understanding

To accelerate the discovery and optimization of the applications of this compound, a close collaboration between experimental and computational chemistry will be indispensable. rsc.orgnih.govacs.org

Mechanistic Insights: Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the mechanisms of reactions involving this compound. acs.orguci.edu This includes modeling the transition states of novel MCRs, understanding the regioselectivity of its reactions, and predicting the influence of catalysts. Such computational studies can guide experimental efforts by identifying the most promising reaction pathways and conditions. digitellinc.comacs.org

Predicting Material Properties: Molecular modeling and simulation can be used to predict the properties of polymers and materials incorporating this compound. nih.govrsc.org For instance, simulations can provide insights into the chain packing of polymers, their thermal stability, and their interactions with other molecules or surfaces. This predictive capability can help in the rational design of new materials with desired functionalities before their synthesis.

Rational Design of Derivatives: Computational screening can be used to design new derivatives of this compound with optimized properties for specific applications. By calculating key molecular descriptors (e.g., electronic properties, reactivity indices), it is possible to prioritize synthetic targets and focus experimental work on the most promising candidates. mdpi.com

The synergy between computational prediction and experimental validation will be key to unlocking the full scientific and technological potential of this versatile chemical building block.

Q & A

Basic: What are the critical factors in designing a synthesis protocol for 2-Isocyanato-4-methylbenzonitrile to minimize side reactions?

Methodological Answer:

Synthesis requires precise control of reaction conditions. The isocyanate group (-NCO) is highly reactive, so protecting groups or low-temperature conditions (e.g., 0–5°C) are recommended during coupling reactions. Catalysts like triethylamine can stabilize intermediates, while solvent choice (e.g., anhydrous THF or DCM) minimizes hydrolysis. Monitoring via TLC or in-situ IR spectroscopy helps track reaction progress and detect premature isocyanate degradation .

Advanced: How do steric and electronic effects of the methyl group at the 4-position influence nucleophilic attack on the isocyanate group?

Methodological Answer:

The methyl group’s electron-donating nature increases electron density on the benzene ring, potentially deactivating the isocyanate group toward electrophiles. However, steric hindrance at the 4-position may redirect nucleophilic attack (e.g., from amines or alcohols) to the ortho or meta positions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity hotspots, while kinetic experiments under varied conditions (solvent polarity, temperature) quantify these effects .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : A sharp peak near ~2270 cm⁻¹ confirms the -NCO group.

- ¹³C NMR : A signal at ~120–125 ppm corresponds to the nitrile carbon, while the isocyanate carbon appears at ~125–130 ppm.

- X-ray Crystallography : Resolves positional isomerism (e.g., distinguishing 4-methyl from 3-methyl derivatives) and validates bond angles .

Advanced: How can researchers resolve contradictions in observed reactivity between this compound and its halogen-substituted analogs?

Methodological Answer:

Contradictions often arise from competing electronic (inductive) and steric effects. For example, chloro-substituted analogs exhibit greater electrophilicity due to halogen electronegativity but may suffer from steric hindrance. Systematic comparison via Hammett plots (σ values for substituents) and competition experiments under identical conditions can isolate these factors. Cross-referencing with computational data (e.g., Fukui indices) clarifies mechanistic pathways .

Basic: What purification strategies are effective for isolating this compound from by-products?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (low polarity to retain reactive -NCO).

- Recrystallization : Employ non-polar solvents like toluene at low temperatures to avoid hydrolysis.

- Distillation : For large-scale purification, short-path distillation under reduced pressure minimizes thermal degradation .

Advanced: How does the methyl group’s position impact the compound’s stability under acidic or basic conditions?

Methodological Answer:

The 4-methyl group sterically shields the isocyanate from hydrolysis under mildly acidic conditions (pH 4–6) but offers minimal protection in strong bases (pH >10). Comparative stability studies using HPLC to quantify degradation products (e.g., urea derivatives) under buffered conditions are critical. Arrhenius plots further elucidate temperature-dependent degradation kinetics .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile isocyanate.

- PPE : Nitrile gloves, safety goggles, and lab coats resistant to organic solvents.

- Spill Management : Neutralize with damp sand or specialized absorbents; avoid water to prevent exothermic reactions .

Advanced: What computational models best predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for [2+2] or [4+2] cycloadditions. Molecular dynamics (MD) simulations under solvated conditions (e.g., in DMF) predict solvent effects on regioselectivity. Validating computational results with experimental LC-MS or NOE NMR data ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.